(1R)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine
Description
Properties
Molecular Formula |
C9H9ClFN |
|---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
(1R)-1-(5-chloro-2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2/t9-/m1/s1 |
InChI Key |
QAXAGYQUKUJKGJ-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=C(C=CC(=C1)Cl)F)N |
Canonical SMILES |
C=CC(C1=C(C=CC(=C1)Cl)F)N |
Origin of Product |
United States |
Biological Activity
(1R)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological interactions, and relevant research findings, including case studies and data tables.
Structural Characteristics
The molecular formula of this compound is C9H10ClF, with a molecular weight of approximately 185.62 g/mol. The compound features a prop-2-enylamine chain linked to a phenyl ring substituted with chlorine and fluorine atoms. The specific arrangement of these substituents contributes to its unique chemical reactivity and biological activity.
Biological Activity Overview
Preliminary studies suggest that this compound interacts with various biological targets, particularly neurotransmitter receptors and enzymes. These interactions may influence several physiological processes, including neurological functions.
Interaction Studies
Research indicates that this compound may exhibit significant binding affinity to specific receptors involved in neurotransmission. For instance, it has been studied for its potential effects on sigma receptors, which are implicated in neuroprotection and neuroplasticity. Such interactions may provide therapeutic avenues for conditions like neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuroprotective Effects : A study examining sigma receptor modulators found that compounds similar to this compound exhibited neuroprotective properties, suggesting potential applications in treating neurodegenerative disorders .
- Anticancer Potential : Research on sigma receptor antagonists has highlighted their antiproliferative effects in cancer cells. Compounds structurally related to this compound are being explored as potential anticancer agents due to their ability to modulate these receptors .
- Binding Affinity Studies : Quantitative structure-activity relationship (QSAR) models have been developed to predict the binding affinities of various compounds, including this compound, towards sigma receptors. These models help identify promising candidates for further drug development.
Comparative Analysis
The following table summarizes some compounds structurally related to this compound, highlighting their unique features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine | Different position of the chloro substituent | Varied electronic properties due to positional variance |
| (1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine | Contains a bromo group instead of a chloro group | Different reactivity patterns due to bromine's size |
| (1R)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine | Fluorine at the 3-position | Distinct pharmacological properties compared to others |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with two structurally related amines:
Key Observations:
Substituent Effects :
- The target compound’s 5-Cl, 2-F substituents introduce strong electron-withdrawing effects, likely increasing the amine’s acidity compared to the 4-Cl, 3-Me analog (), where the methyl group donates electrons.
- The cyclohexyl oxo group in ’s compound enhances crystallinity (melting point 175–176°C) due to hydrogen bonding between the carbonyl and ammonium groups .
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (185.62 vs. 282.78) and lack of bulky substituents suggest higher solubility in polar solvents compared to the cyclohexyl derivative .
Spectroscopic and Reactivity Comparisons
IR Spectroscopy :
¹H NMR :
Reactivity :
Hydrogen Bonding and Crystallography
- The cyclohexyl derivative () forms robust hydrogen bonds between the ammonium group and carbonyl oxygen, as evidenced by its high melting point .
- The target compound’s amine group can act as both a donor and acceptor, but its packing patterns may differ due to smaller substituents and lack of carbonyl groups.
Preparation Methods
Condensation of 5-Chloro-2-fluorobenzaldehyde with Allylamine
A common preparative approach for related compounds such as 1-(5-bromo-2-fluorophenyl)prop-2-en-1-amine involves a condensation reaction between the corresponding halogenated benzaldehyde and allylamine under basic conditions. By analogy, for the chloro-fluoro derivative:
-
- 5-Chloro-2-fluorobenzaldehyde
- Allylamine
-
- Base catalyst such as sodium hydroxide or potassium carbonate to facilitate imine formation
- Solvent systems typically include ethanol or other polar solvents
- Temperature control to favor selective condensation without side reactions
-
- Formation of an imine intermediate by condensation of aldehyde and amine
- Subsequent reduction or direct isolation of the allylic amine
This method is scalable and has been adapted for related halogenated phenylprop-2-enylamines, with purification by recrystallization or chromatography to achieve high purity.
Transition-Metal Catalyzed Hydroamination of Allylic Substrates
Recent advances in transition-metal catalysis provide alternative enantioselective routes to allylic amines:
Catalysts: Rhodium and iridium complexes with chiral ligands (e.g., Josiphos, Segphos) have been used to catalyze hydroamination of alkenes and allenes to form chiral allylic amines with high enantioselectivity (up to 99% ee).
-
- Oxidative addition of aniline or substituted amines to the metal center
- Hydrometalation of the alkene or allene to form a π-allyl-metal intermediate
- Reductive elimination to yield the allylic amine product
-
- High stereocontrol for the (1R) configuration
- Mild reaction conditions
- Applicability to various substituted aromatic rings, including halogenated phenyls
This approach is particularly useful for synthesizing enantiomerically enriched this compound.
Alternative Routes via Reduction of Imines or Iminium Ions
Imines derived from 5-chloro-2-fluorobenzaldehyde and allylamine can be reduced using mild hydride donors (e.g., sodium borohydride, catalytic hydrogenation) to yield the target amine.
Chiral auxiliary or catalyst-controlled reductions enable selective formation of the (1R) enantiomer.
Detailed Reaction Data and Conditions
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 5-Chloro-2-fluorobenzaldehyde + allylamine, base (NaOH or K2CO3), ethanol, reflux | Formation of imine intermediate | Reaction monitored by TLC; imine isolated or used in situ |
| 2 | Reduction of imine with NaBH4 or catalytic hydrogenation (Pd/C, H2) | This compound | Stereoselectivity depends on conditions or chiral catalysts |
| Alternative | Rhodium-catalyzed hydroamination of 5-chloro-2-fluorostyrene with ammonia or amine source | Direct formation of chiral allylic amine | High enantioselectivity (up to 99% ee), mild conditions |
Purification and Characterization
Purification: Column chromatography or recrystallization to remove side-products and unreacted starting materials.
-
- NMR spectroscopy to confirm structure and stereochemistry
- Mass spectrometry (HRMS) to confirm molecular weight
- Optical rotation or chiral HPLC to determine enantiomeric excess
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Base | Conditions | Yield & Selectivity | Comments |
|---|---|---|---|---|---|
| Condensation + Reduction | 5-chloro-2-fluorobenzaldehyde, allylamine | NaOH or K2CO3; NaBH4 or Pd/C | Reflux, ethanol; room temp or H2 atmosphere | Moderate to high yield; stereoselectivity depends on reduction | Traditional, scalable |
| Transition-Metal Catalyzed Hydroamination | 5-chloro-2-fluorostyrene, amine source | Rh or Ir complex with chiral ligand | Mild temp, inert atmosphere | High yield; up to 99% ee | Advanced, enantioselective |
| Direct Reductive Amination | Aldehyde + amine + reducing agent | Catalytic hydrogenation or hydride | Controlled pH, temp | Moderate yield; stereocontrol varies | Simpler but less selective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
